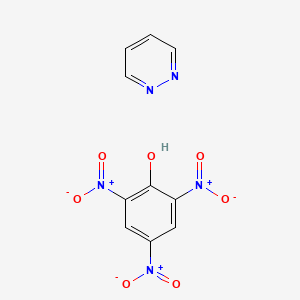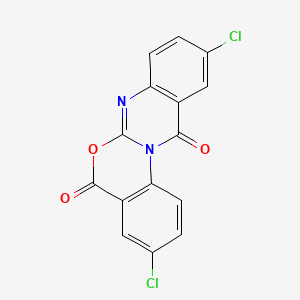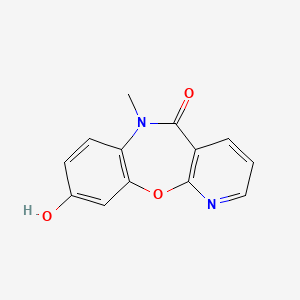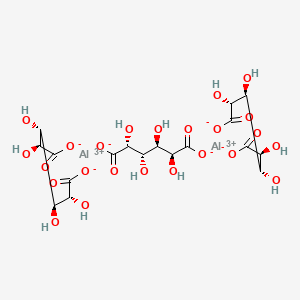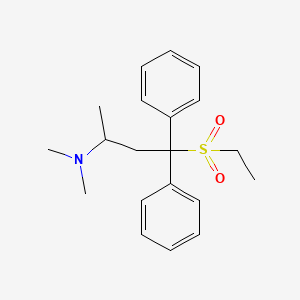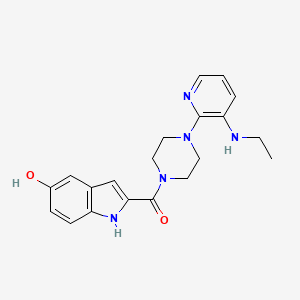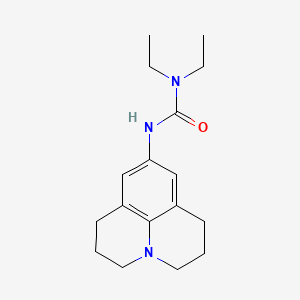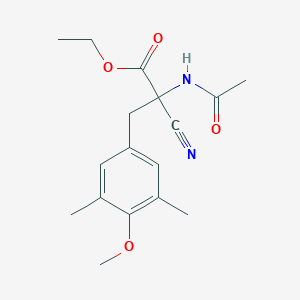
Nintedanib impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Nintedanib impurity D involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C for 2-5 hours . The reaction mixture is then cooled, and the solid product is filtered and washed with methanol to obtain the yellow solid impurity compound .
Chemical Reactions Analysis
Nintedanib impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Nintedanib impurity D is used in scientific research to study the pharmacokinetics and pharmacodynamics of Nintedanib . It helps in understanding the metabolic pathways and the formation of impurities during the synthesis of Nintedanib. Additionally, it is used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical formulations .
Mechanism of Action
Nintedanib impurity D, like Nintedanib, is believed to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor . By binding to these receptors, it blocks the signaling pathways that lead to cell proliferation and migration.
Comparison with Similar Compounds
Nintedanib impurity D can be compared with other impurities of Nintedanib, such as Nintedanib impurity A and Nintedanib impurity 1 . While all these impurities share a similar core structure, they differ in their substituents and molecular weights. This compound is unique due to its specific chemical structure and the presence of a methylamino group .
Properties
CAS No. |
1139455-52-9 |
|---|---|
Molecular Formula |
C32H35N5O4 |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
ethyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C32H35N5O4/c1-4-41-32(40)23-10-15-26-27(20-23)34-31(39)29(26)30(22-8-6-5-7-9-22)33-24-11-13-25(14-12-24)36(3)28(38)21-37-18-16-35(2)17-19-37/h5-15,20,34,39H,4,16-19,21H2,1-3H3 |
InChI Key |
RFQYVQKHXHMDSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)N(C)C(=O)CN4CCN(CC4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


